Metabolic Pathway Abundance: Minor Desmethyl Metabolite vs. Major Carboxylated Metabolite
1-(4-Hydroxyphenyl)pyridin-2(1H)-one is a minor, phase I metabolite of Pirfenidone, whereas 5-carboxy-pirfenidone is the dominant, inactive excretion product. Quantitative MALDI-FTICR-MSI analysis in mouse tissues demonstrates that while the parent drug Pirfenidone is highly abundant and delocalized, the metabolites exhibit distinct distribution patterns [1]. Specifically, 5-carboxy-pirfenidone accounts for approximately 80-88% of the administered dose excreted in urine, with only <1% excreted as unchanged drug [2][3]. This establishes 1-(4-Hydroxyphenyl)pyridin-2(1H)-one as a low-abundance, analytically distinct species that must be quantified separately.
| Evidence Dimension | Relative abundance in Pirfenidone metabolism |
|---|---|
| Target Compound Data | Minor metabolite (detectable but not a major excretion product) |
| Comparator Or Baseline | 5-Carboxy-pirfenidone: 80-88% of administered dose excreted in urine |
| Quantified Difference | Target compound represents a minor pathway; comparator represents >80% of total drug-related material |
| Conditions | In vivo (mouse, rat, human) pharmacokinetic studies; urine analysis |
Why This Matters
Analytical methods must be validated to resolve and accurately quantify this minor metabolite from the major 5-carboxy metabolite, as conflation will corrupt pharmacokinetic calculations and impurity profiling.
- [1] Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging. Springer. 2015. View Source
- [2] Pirfenidone (AvKARE): FDA Package Insert. 2023. View Source
- [3] Characterization of human alcohol dehydrogenase 4 and aldehyde dehydrogenase 2 as enzymes involved in the formation of 5-carboxylpirfenidone. Drug Metab Dispos. 2024. View Source
